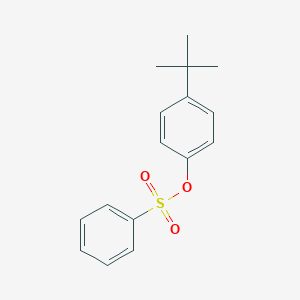![molecular formula C11H18ClN3O2S B261716 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane, also known as CP-154,526, is a small molecule antagonist that binds to corticotropin-releasing factor (CRF) receptors. CRF is a neuropeptide that plays a key role in regulating the body's stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety and depression.
Mechanism of Action
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane binds to CRF receptors and blocks the binding of CRF to its receptors. This leads to a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's stress response. By reducing the activity of the HPA axis, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane may help to alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of stress hormones such as cortisol and ACTH. It has also been shown to increase the activity of the neurotransmitter dopamine in certain brain regions. These effects may contribute to its potential therapeutic benefits in various diseases.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has several advantages for use in lab experiments. It is a small molecule antagonist that can be easily synthesized and administered to animals. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane. One area of interest is its potential use in the treatment of PTSD. Another area of interest is its potential use in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies may be needed to better understand its mechanism of action and to identify any potential side effects or limitations to its use.
Synthesis Methods
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with azepane-1-sulfonyl chloride in the presence of a base to form the desired product.
Scientific Research Applications
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has shown promising results in reducing anxiety and depression-like behaviors in animal models. It has also been investigated for its potential use in the treatment of alcohol addiction and post-traumatic stress disorder (PTSD).
properties
Product Name |
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane |
|---|---|
Molecular Formula |
C11H18ClN3O2S |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)sulfonylazepane |
InChI |
InChI=1S/C11H18ClN3O2S/c1-9-11(12)10(2)15(13-9)18(16,17)14-7-5-3-4-6-8-14/h3-8H2,1-2H3 |
InChI Key |
HHGSECRXFYRMGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)